1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine
Description
Properties
CAS No. |
5428-35-3 |
|---|---|
Molecular Formula |
C24H24Cl2N2O |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1,3-bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine |
InChI |
InChI=1S/C24H24Cl2N2O/c1-29-23-12-6-20(7-13-23)24-27(16-18-2-8-21(25)9-3-18)14-15-28(24)17-19-4-10-22(26)11-5-19/h2-13,24H,14-17H2,1H3 |
InChI Key |
OEECGNGFPFSXNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCN2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediates
- N,N'-(ethane-1,2-diyl)bis(1-(4-chlorophenyl)-1-phenylmethanimine) is a common bis-imine precursor used for the synthesis of related imidazolidine derivatives.
- The 4-methoxyphenyl substituent is introduced via corresponding substituted amines or aldehydes.
Catalytic Cyclization Procedure
A representative procedure adapted from recent literature involves:
- Using the bis-imine precursor (e.g., N,N'-(ethane-1,2-diyl)bis(1-(4-chlorophenyl)-1-phenylmethanimine)) at 0.10 mmol scale.
- Employing an iridium-based catalyst (e.g., Ir-7) at 0.5 mol% loading.
- Adding a base such as Cy2NMe (dicyclohexylmethylamine) in a stoichiometric amount (0.2 mmol).
- Conducting the reaction in methanol (1.0 mL) at room temperature.
- After completion, purifying the crude product by silica gel chromatography using petroleum ether/ethyl acetate mixtures (typically 30:1 to 10:1).
This method yields the desired imidazolidine derivative as a white solid with high purity and yields around 82-89% depending on the exact substituents.
Reaction Conditions and Monitoring
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Melting points and Rf values are recorded to confirm product identity.
- Characterization includes ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).
Representative Data Table for Related Compounds
| Compound | Precursor (Bis-imine) | Catalyst (Ir-7) | Base (Cy2NMe) | Solvent | Yield (%) | Physical State | Melting Point (°C) | Rf (Petroleum Ether/EtOAc) |
|---|---|---|---|---|---|---|---|---|
| 1,3-Bis[(4-chlorophenyl)methyl]imidazolidine | N,N'-(ethane-1,2-diyl)bis(1-(4-chlorophenyl)-1-phenylmethanimine) | 0.5 mol% | 0.2 mmol | CH3OH (1 mL) | 82 | White solid | 136.8–138.3 | 0.46 (10:1) |
| 1,3-Bis[(4-methoxyphenyl)(phenyl)methyl]imidazolidine | N,N'-(ethane-1,2-diyl)bis(1-(4-methoxyphenyl)-1-phenylmethanimine) | 0.5 mol% | 0.2 mmol | CH3OH (1 mL) | 95 | White solid | 137.8–139.3 | 0.46 (10:1) |
Note: The target compound is structurally similar to these derivatives, and the preparation method is analogous with appropriate substitution of the 4-methoxyphenyl group at the 2-position.
Mechanistic Insights and Optimization
- The reaction proceeds via catalytic hydrogenation or reductive cyclization of the bis-imine intermediate.
- The iridium catalyst facilitates the reduction and ring closure under mild conditions.
- The base assists in deprotonation steps and stabilizes intermediates.
- Methanol serves as a suitable solvent for solubility and reaction kinetics.
- Optimization of catalyst loading and base equivalents can improve yield and selectivity.
Alternative Synthetic Routes
- Some studies report the synthesis of imidazolidine derivatives via intramolecular hydroamidation of propargylic ureas catalyzed by organic bases such as BEMP, but these are more relevant to imidazolidin-2-ones rather than the specific this compound.
- Coupling strategies involving benzene-1,4-diamine and substituted benzyl halides followed by ring closure with paraformaldehyde and base have been used for related bis-cyclic imidazolidine-4-one derivatives, but the direct application to the target compound requires adaptation.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can lead to the formation of imidazolidines with different substituents.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Imidazolidine Derivatives
Below is a detailed comparison of 1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine with key analogs, focusing on substituents, synthesis, and applications:
Table 1: Structural and Functional Comparison of Imidazolidine Derivatives
Key Observations:
Substituent Effects: The target compound’s chlorophenyl groups enhance hydrophobicity and stability compared to methoxy- or methyl-substituted analogs (e.g., compound 5 in ). Chlorine atoms may also increase bioactivity, as seen in trichlophenidine’s pesticidal use .
Synthesis Efficiency :
- Compound 5 () achieved higher yields and faster reaction times due to optimized dinucleophile reactivity, suggesting that substituent choice (methyl vs. chlorophenylmethyl) significantly impacts synthesis efficiency.
Applications: Trichlophenidine () and 5-acetyl-imidazolidine-dione () highlight the versatility of imidazolidines in agrochemicals and pharmaceuticals, respectively. The target compound’s structure positions it for similar uses, though experimental validation is required.
Physical Properties :
- Molecular weights range from ~220 to ~500 g/mol, influencing melting points and solubility. Bulkier substituents (e.g., chlorophenylmethyl) likely reduce solubility in aqueous media compared to smaller groups (e.g., methyl).
Biological Activity
1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on its anticancer and anti-ischaemic properties.
Chemical Structure
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C23H24ClN2O
Anticancer Activity
Recent studies have indicated that derivatives of imidazolidine, including this compound, exhibit varying degrees of anticancer activity. The investigations primarily focus on their effects on breast cancer cell lines.
- Cell Lines Tested :
- MCF-7 (estrogen-dependent)
- MDA-MB-231 (estrogen-independent)
In vitro studies demonstrated that the compound showed significant cytotoxic effects against these cell lines. For instance, compounds with similar structures exhibited IC50 values ranging from 6.6 µM to higher concentrations depending on the substituents present on the aromatic rings .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| SCT-4 | MCF-7 | 6.6 | Caspase activation |
| SCT-5 | MDA-MB-231 | 10.5 | Apoptosis induction |
The mechanism of action appears to involve the induction of apoptosis through caspase pathways, which are critical in programmed cell death processes .
Anti-Ischaemic Activity
The anti-ischaemic properties of imidazolidine derivatives were evaluated using a bilateral common carotid artery occlusion model in mice. The results indicated that the compound exhibited protective effects against ischaemia-induced damage.
- Experimental Setup : Kunming mice were treated with varying doses of the compound prior to occlusion.
- Outcome Measures : Assessment of biochemical markers and histopathological examination post-treatment showed reduced ischaemic damage in treated groups compared to controls .
Case Studies
Several studies have contributed to understanding the biological activity of imidazolidine derivatives:
- Study on Anticancer Properties :
- Study on Anti-Ischaemic Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
